molecular formula C18H20N2O3S B2871625 Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 496011-47-3

Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2871625
CAS No.: 496011-47-3
M. Wt: 344.43
InChI Key: MIGJYABCUPKHEE-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a polycyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure combines pyrimidine and thiazine rings, with a p-tolyl (4-methylphenyl) substituent at position 6, a methyl group at position 8, and an ethyl carboxylate at position 5.

Properties

IUPAC Name

ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-11(2)6-8-13/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJYABCUPKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method is efficient and yields the desired compound with high purity.

Chemical Reactions Analysis

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyrimido[2,1-b][1,3]oxazine vs. Thiazine :
    Compound 3 (2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile) replaces the thiazine sulfur with an oxygen atom, forming an oxazine ring. This alters electronic properties and reactivity; the methylthio group at position 8 acts as a leaving group, enabling electrophilic substitutions . In contrast, the target compound’s thiazine core may enhance sulfur-mediated interactions in biological systems.

  • The di-p-tolyl substituents may improve lipophilicity compared to the target compound’s single p-tolyl group .

Substituent Effects

  • Electron-Withdrawing vs. This contrasts with the electron-donating methyl group in the p-tolyl substituent of the target compound, which may enhance stability . Fluorophenyl (CAS 254433-14-2): Replacing p-tolyl with 4-fluorophenyl increases electronegativity, altering dipole moments and hydrogen-bonding capabilities .
  • Functional Group Diversity: Methylthio (Compound 3): Enhances electrophilicity and serves as a synthetic handle for further derivatization . Cyano (Compound 3): Adjacent to methylthio, it facilitates cyclization reactions, enabling access to polycyclic architectures .

Data Tables

Research Findings and Implications

  • Substituent Position Matters : The placement of electron-donating (e.g., p-tolyl) or withdrawing (e.g., nitro) groups significantly influences reactivity and interaction with biological targets. For instance, methylthio at position 8 (Compound 3 ) enables nucleophilic substitutions, while p-tolyl at position 6 enhances steric bulk .
  • Heterocyclic Core Defines Function : Thiazine-containing compounds may exhibit unique sulfur-mediated binding compared to oxazine or pyridine hybrids, relevant for targeting sulfur-rich enzymatic pockets .
  • Synthetic Optimization : Microwave-assisted methods and asymmetric catalysis (e.g., camphorsulfonic acid in ) offer pathways to high-purity derivatives, critical for pharmaceutical development .

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